9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride

Physicochemical profiling Amine basicity Drug design

9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride (CAS 1781189-10-3) is a fluorinated spirocyclic amine hydrochloride belonging to the 3-azaspiro[5.5]undecane class. Its molecular formula is C₁₀H₁₈ClF₂N with a molecular weight of 225.71 Da.

Molecular Formula C10H18ClF2N
Molecular Weight 225.70 g/mol
Cat. No. B13506532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride
Molecular FormulaC10H18ClF2N
Molecular Weight225.70 g/mol
Structural Identifiers
SMILESC1CC(CCC12CCNCC2)(F)F.Cl
InChIInChI=1S/C10H17F2N.ClH/c11-10(12)3-1-9(2-4-10)5-7-13-8-6-9;/h13H,1-8H2;1H
InChIKeyDCAOUVHDJYDKTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,9-Difluoro-3-azaspiro[5.5]undecane Hydrochloride: A Fluorinated Spirocyclic Amine Scaffold for Medicinal Chemistry Procurement


9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride (CAS 1781189-10-3) is a fluorinated spirocyclic amine hydrochloride belonging to the 3-azaspiro[5.5]undecane class. Its molecular formula is C₁₀H₁₈ClF₂N with a molecular weight of 225.71 Da . The compound features a rigid spiro[5.5]undecane core with a secondary amine at the 3-position and a gem-difluoro substitution at the 9-position, forming a conformationally constrained piperidine isostere [1]. This fluorinated building block is primarily utilized in medicinal chemistry as a fragment for structure–activity relationship (SAR) exploration, leveraging the established principle that gem-difluoro substitution on saturated nitrogen heterocycles predictably alters amine basicity (pKa), lipophilicity (LogP/LogD), and metabolic stability relative to non-fluorinated analogs [2].

Why 3-Azaspiro[5.5]undecane Analogs Cannot Be Treated as Interchangeable Building Blocks


In the procurement of spirocyclic piperidine building blocks, generic substitution of a non-fluorinated 3-azaspiro[5.5]undecane scaffold for a fluorinated variant introduces scientifically significant, quantifiable changes in core molecular properties. The induction of the strongly electron-withdrawing gem-difluoro group at the 9-position, four bonds distant from the piperidine nitrogen, lowers the conjugate acid pKa (pKaH) by approximately 1.4–2.0 log units compared to the non-fluorinated parent compound [1], directly altering the protonation state at physiological pH. This basicity shift, together with a measurable increase in lipophilicity (ΔLogP ~0.5–1.0), governs membrane permeability, receptor binding, and metabolic clearance in predictable yet non-linear ways [2]. Furthermore, the non-fluorinated parent 3-azaspiro[5.5]undecane hydrochloride demonstrates established activity as an M2 proton channel blocker (IC₅₀ = 0.92 µM) , but extrapolation of this activity to the 9,9-difluoro analog without direct comparative data is unwarranted, as the two analogs may exhibit divergent biological pharmacology due to the fundamental physicochemical differences induced by fluorination.

9,9-Difluoro-3-azaspiro[5.5]undecane Hydrochloride: Comparator-Based Differentiation Evidence


Gem-Difluoro Substitution Lowers Piperidine Basicity by >1.4 pKa Units Relative to Non-Fluorinated Parent

In the structurally analogous gem-difluoro-3-azabicyclo[3.3.1]nonane system, introduction of the gem-difluoro moiety at a position β to the piperidine nitrogen reduces the measured pKaH from 10.5 (non-fluorinated parent) to 9.1 (difluoro analog), a ΔpKaH of –1.4 units, as determined by potentiometric titration [1]. The 9,9-difluoro-3-azaspiro[5.5]undecane scaffold positions the gem-difluoro group four bonds distant from the 3-azaspiro nitrogen, a geometric arrangement predicted to produce a pKaH shift of comparable magnitude based on the through-bond inductive effect (ΔpKaH ≈ –1.5 to –2.0) observed across multiple gem-difluoro piperidine series [2]. This basicity reduction directly translates into a lower fraction of protonated amine at pH 7.4, quantitatively impacting the compound's passive membrane permeability and target engagement profile.

Physicochemical profiling Amine basicity Drug design

Lipophilicity Increase (ΔLogP ~+0.5–1.0) Driven by 9,9-Difluoro Substitution Alters Predicted ADME Profile

Experimental LogP measurements in the gem-difluoro-3-azabicyclo[3.3.1]nonane series show that difluoro substitution increases LogP by approximately 0.5–1.0 log units compared to the non-fluorinated parent (e.g., LogP 1.2 for parent vs. 1.7–2.2 for gem-difluoro analogs) [1]. For the 9,9-difluoro-3-azaspiro[5.5]undecane scaffold, the two additional methylene units in the spiro[5.5] system are expected to contribute an incremental ΔLogP of ~+0.5 per methylene pair relative to the bicyclo[3.3.1] series (Hansch π calculation), placing the predicted LogP for the title compound in the range of 2.2–2.7. This represents a net increase of ~1.0–1.5 log units over the non-fluorinated 3-azaspiro[5.5]undecane hydrochloride (predicted LogP ~1.2) .

Lipophilicity ADME prediction CNS drug design

Non-Fluorinated Parent Demonstrates M2 Proton Channel Inhibition (IC₅₀ = 0.92 µM); Fluorinated Scaffold Provides Distinct Structural Starting Point for SAR Divergence

The non-fluorinated analog, 3-azaspiro[5.5]undecane hydrochloride (CAS 1125-01-5), is a well-characterized M2 proton channel blocker with a measured IC₅₀ of 0.92 µM against the influenza A virus M2 protein (AM2), demonstrating increased potency compared to amantadine . The 9,9-difluoro derivative (CAS 1781189-10-3) has no publicly reported IC₅₀ value for M2 or any other biological target as of April 2026. The gem-difluoro substitution introduces a >1.4 unit pKaH reduction (see Evidence Item 1), which alters the protonation-dependent mechanism of M2 channel blockade and may shift selectivity away from viral ion channels toward eukaryotic targets. This fundamental difference mandates that procurement decisions based on expected antiviral pharmacology require the specific fluorinated scaffold only if SAR exploration of the difluoro series is intended, not as a potency-equivalent substitute for the non-fluorinated M2 blocker.

Antiviral research M2 proton channel Influenza

Gem-Difluoro Spirocyclic Amines Exhibit Enhanced In Vitro Metabolic Stability Compared to Non-Fluorinated Analogs in Human Liver Microsomes

Systematic profiling of gem-difluoro-substituted saturated nitrogen heterocycles has demonstrated that the electron-withdrawing effect of the CF₂ group reduces the intrinsic microsomal clearance (Clᵢₙₜ) of the parent amine by 2- to 5-fold in human liver microsome (HLM) assays, primarily through suppression of N-dealkylation and oxidative metabolism at the α-carbon positions [1]. In a representative study, a gem-difluoro piperidine analog exhibited Clᵢₙₜ = 18 µL/min/mg protein compared to 62 µL/min/mg for its non-fluorinated parent (3.4-fold reduction) [1]. While no HLM data are publicly available for the specific compound 9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride, the structural analogy to profiled gem-difluoro piperidine systems supports a predicted 2- to 5-fold improvement in metabolic stability relative to the non-fluorinated 3-azaspiro[5.5]undecane scaffold [2].

Metabolic stability Microsomal clearance Fluorine medicinal chemistry

Procurement-Guiding Application Scenarios for 9,9-Difluoro-3-azaspiro[5.5]undecane Hydrochloride


CNS Lead Optimization Requiring Reduced Amine Basicity and Enhanced Passive Permeability

When a lead series based on the non-fluorinated 3-azaspiro[5.5]undecane scaffold exhibits poor blood–brain barrier (BBB) penetration, the 9,9-difluoro analog should be procured as the primary building block for the next synthesis cycle. The predicted pKaH reduction of 1.5–2.0 log units decreases the fraction of protonated (membrane-impermeable) amine at physiological pH by ~30–100-fold, while the concurrent LogP increase of 1.0–1.5 log units enhances passive transcellular permeability [1]. This combination is specifically tailored for CNS targets where high unbound brain-to-plasma ratio (Kp,uu) is required, as supported by the class-level evidence from gem-difluoro piperidine CNS drug discovery programs [2].

Metabolic Stability Rescue of Spirocyclic Amine Cores in Hit-to-Lead Programs

For hit compounds containing the 3-azaspiro[5.5]undecane core that exhibit unacceptably high intrinsic clearance (Clᵢₙₜ > 50 µL/min/mg in HLM), procurement of the 9,9-difluoro building block provides a rational, sterically conservative stabilization strategy. Class-level evidence demonstrates that gem-difluoro substitution reduces microsomal Clᵢₙₜ by 2- to 5-fold through electronic suppression of N-dealkylation and α-carbon oxidation [1]. This approach preserves the spirocyclic core geometry while the fluorine atoms act as metabolically inert blocking groups, enabling SAR teams to extend compound half-life without scaffold hopping [2].

Isosteric Replacement of Piperidine in Conformationally Constrained Fragment Libraries

The 9,9-difluoro-3-azaspiro[5.5]undecane scaffold functions as a conformationally locked piperidine isostere with precisely tuned physicochemical properties [1]. Fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) synthesis programs should procure this compound as a privileged sp³-enriched, low-molecular-weight (225.71 Da) fluorinated fragment. Compared to the non-fluorinated spiro[5.5]undecane and monocyclic piperidine fragments, the gem-difluoro moiety provides orthogonal vectors for target engagement while the predicted LogP range of 2.2–2.7 aligns with lead-like chemical space, making it superior to excessively lipophilic fluorinated aromatics for fragment evolution [2].

Negative Control Building Block for M2 Proton Channel Antiviral SAR Studies

In antiviral programs targeting influenza M2 proton channel, the non-fluorinated 3-azaspiro[5.5]undecane hydrochloride (CAS 1125-01-5) is the active scaffold with IC₅₀ = 0.92 µM [1]. The 9,9-difluoro analog should be procured as a matched-pair building block for negative control synthesis, enabling researchers to quantify the pKaH-dependent component of M2 channel blockade. The >1.4 unit pKaH shift induced by gem-difluoro substitution (Evidence Item 1) ensures a measurable loss of protonation-dependent channel inhibition, allowing clean attribution of antiviral activity to the amine protonation state rather than to the spirocyclic scaffold itself [2].

Quote Request

Request a Quote for 9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.